

An In-depth Technical Guide to 4,4-Dimethyl-2pentyne

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Compound of Interest

Compound Name: 4,4-Dimethyl-2-pentyne

Cat. No.: B1597327 Get Quote

CAS Number: 999-78-0

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for **4,4-dimethyl-2-pentyne**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties of 4,4-Dimethyl-2-pentyne

4,4-Dimethyl-2-pentyne, also known as tert-butyl methyl acetylene, is an internal alkyne characterized by a tert-butyl group at one end of the carbon-carbon triple bond and a methyl group at the other.[1] This structure imparts specific reactivity and physical properties to the molecule. It is a colorless liquid that is immiscible with water but soluble in common organic solvents.[2]

Physical and Chemical Properties

The key physical and chemical properties of **4,4-dimethyl-2-pentyne** are summarized in the table below.



Property	Value	
CAS Number	999-78-0	
Molecular Formula	C7H12	
Molecular Weight	96.17 g/mol	
Boiling Point	83 °C	
Melting Point	-82.4 °C	
Density	0.718 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.4071 - 1.4085	
Water Solubility	Immiscible	
Synonyms	tert-Butyl methyl acetylene, 4,4-dimethylpent-2- yne	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4,4-dimethyl-2- pentyne**. Key spectral features are outlined below.

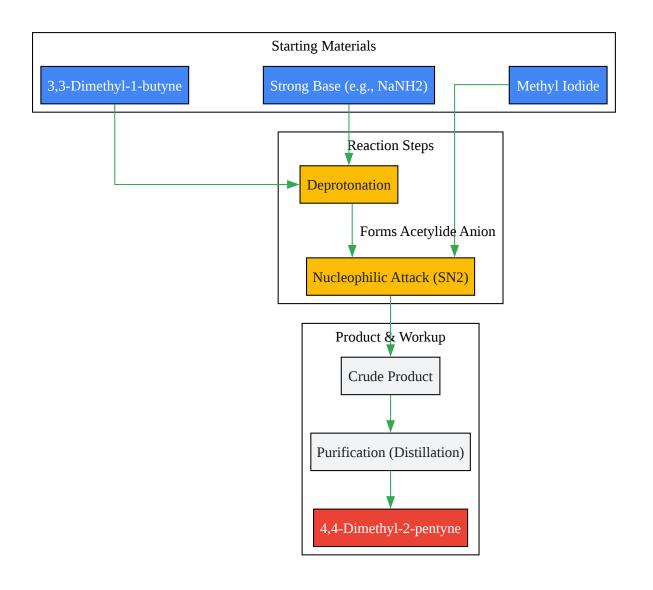


Spectrum Type	Key Features	
¹ H NMR	Signals corresponding to the tert-butyl protons and the methyl protons adjacent to the alkyne.	
¹³ C NMR	Resonances for the sp-hybridized carbons of the alkyne, as well as the carbons of the tert-butyl and methyl groups.	
Infrared (IR)	The characteristic C≡C stretch of the internal alkyne is expected, though it may be weak due to the symmetry of the molecule.	
Mass Spectrometry	The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3]	

Synthesis and Experimental Protocols

The synthesis of **4,4-dimethyl-2-pentyne** can be achieved through the alkylation of a terminal alkyne. A common method involves the deprotonation of **3,3-dimethyl-1-butyne** (tert-butyl acetylene) to form a potent nucleophile, which is then reacted with an electrophilic methyl source like methyl iodide.





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A general workflow for the synthesis of **4,4-dimethyl-2-pentyne**.

Representative Experimental Protocol: Alkylation of a Terminal Alkyne



This protocol describes a general procedure for the synthesis of an internal alkyne, such as **4,4-dimethyl-2-pentyne**, from a terminal alkyne.

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a
 reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is
 flushed with dry nitrogen.
- Deprotonation: Anhydrous solvent (e.g., liquid ammonia or THF) is added to the flask. A strong base, such as sodium amide (NaNH₂), is introduced, and the mixture is stirred. The terminal alkyne (e.g., 3,3-dimethyl-1-butyne) is then added dropwise via the dropping funnel at an appropriate temperature (e.g., -78 °C for liquid ammonia). The reaction is stirred for a specified time to ensure complete formation of the acetylide anion.
- Alkylation: The alkylating agent (e.g., methyl iodide) is added dropwise to the solution of the
 acetylide anion. The reaction mixture is allowed to warm to room temperature and stirred
 until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas
 chromatography (GC).
- Workup and Purification: The reaction is quenched by the careful addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield the pure internal alkyne.

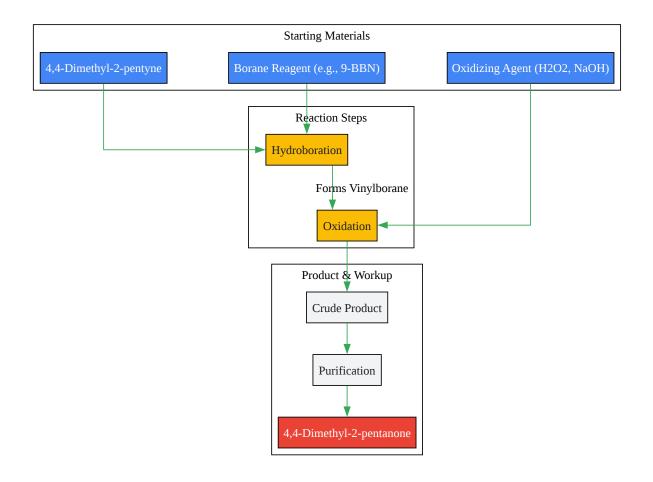
Reactivity and Applications

The triple bond in **4,4-dimethyl-2-pentyne** is a site of rich reactivity, making it a valuable intermediate in organic synthesis. It can undergo a variety of transformations, including hydrogenation, halogenation, and more complex transition metal-catalyzed reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkynes to carbonyl compounds. For internal alkynes like **4,4-dimethyl-2-pentyne**, this reaction yields a ketone. The use of a sterically hindered borane reagent can provide regioselectivity.





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A general workflow for the hydroboration-oxidation of **4,4-dimethyl-2-pentyne**.

Representative Experimental Protocol: Hydroboration-Oxidation of an Alkyne



This protocol provides a general methodology for the hydroboration-oxidation of an internal alkyne.[4]

- Hydroboration Step: In a dry, nitrogen-flushed flask, the alkyne is dissolved in an anhydrous solvent like tetrahydrofuran (THF). The hydroborating agent (e.g., a solution of borane in THF or a sterically hindered borane like 9-BBN) is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the vinylborane intermediate.
- Oxidation Step: The reaction mixture is cooled in an ice bath. An aqueous solution of a base, such as sodium hydroxide (NaOH), is added, followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂), ensuring the temperature remains controlled. After the addition is complete, the mixture is stirred at room temperature for a specified period.
- Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent. The solvent is removed by rotary evaporation, and the resulting crude ketone is purified by an appropriate method, such as column chromatography or distillation.

Other Key Reactions

- Palladium-Catalyzed Reactions: **4,4-Dimethyl-2-pentyne** is utilized in organometallic reactions, particularly those involving palladium catalysts. It can participate in cross-coupling reactions where the alkyne unit is incorporated into a larger molecular framework.
- Polymerization: This alkyne can serve as a monomer in polymerization reactions, catalyzed by transition metal complexes such as those of tungsten, niobium, or tantalum, to form poly(4,4-dimethyl-2-pentyne).[5]

Safety Information

4,4-Dimethyl-2-pentyne is a highly flammable liquid and vapor. It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, away from ignition sources.



GHS Pictogram	Hazard Statement	Precautionary Statements
		P210: Keep away from heat,
		hot surfaces, sparks, open
		flames and other ignition
		sources. No smoking. P233:
		Keep container tightly closed.
		P240: Ground and bond
		container and receiving
		equipment. P241: Use
		explosion-proof
		electrical/ventilating/lighting
		equipment. P242: Use non-
		sparking tools. P243: Take
		action to prevent static
		discharges. P280: Wear
GHS02: Flame	H225: Highly flammable liquid	protective gloves/protective
GH302. Flame	and vapor	clothing/eye protection/face
		protection. P303+P361+P353:
		IF ON SKIN (or hair): Take off
		immediately all contaminated
		clothing. Rinse skin with water
		or shower. P370+P378: In
		case of fire: Use appropriate
		media to extinguish.
		P403+P235: Store in a well-
		ventilated place. Keep cool.
		P501: Dispose of
		contents/container in
		accordance with
		local/regional/national/internati
		onal regulations.

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